N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-26-11-9-22(10-12-27-2)30(24,25)17-6-3-15(4-7-17)20(23)21-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOSWKEWJKHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the sulfamoyl intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzodioxole moiety can interact with aromatic residues in the target protein, while the sulfamoyl group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide and analogous compounds:
Table 1: Comparative Analysis of Key Analogous Compounds
Key Findings:
Structural Variations and Solubility :
- The target compound’s bis(2-methoxyethyl)sulfamoyl group likely enhances solubility compared to simpler sulfamoyl derivatives like 5f, which lacks hydrophilic side chains .
- Compounds with heterocyclic appendages (e.g., oxadiazole in LMM5, thiazole in ) exhibit distinct physicochemical profiles. For instance, LMM5’s oxadiazole ring may contribute to antifungal activity, while the thiazole-linked analog in modulates plant growth .
In contrast, EPZ011989’s complex substituents (e.g., morpholinopropynyl) enable specific EZH2 inhibition, highlighting how minor structural changes redirect biological targets . Fluorinated analogs (e.g., 5f, 5g, 5h) demonstrate the impact of halogen placement on melting points and optical activity, though their biological roles remain uncharacterized in the provided data .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for dual 5-LOX/mPGES-1 inhibitors, emphasizing intermediate functionalization (e.g., sulfonylation of benzodioxol-methylamine) . In contrast, LMM5 and LMM11 were commercially sourced, indicating higher complexity in their preparation .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety and a sulfamoyl group , which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives with formaldehyde.
- Introduction of the Sulfamoyl Group : Reaction of the benzodioxole intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride under basic conditions.
- Coupling with Benzamide : Using a coupling reagent like EDCI in the presence of a base such as triethylamine to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzodioxole moiety can engage in π-π stacking interactions with aromatic residues in target proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-amylase inhibitor , which is crucial for managing diabetes by slowing carbohydrate digestion. In vitro evaluations demonstrated significant inhibition rates with IC₅₀ values comparable to known inhibitors:
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | TBD |
| Acarbose | 2.593 |
| Myricetin | 30 |
In vivo studies using a streptozotocin-induced diabetic mouse model showed that treatment with this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, indicating its efficacy as an antidiabetic agent .
Cytotoxicity and Cancer Activity
The compound also exhibited cytotoxic effects against various cancer cell lines while showing minimal toxicity towards normal cells. For instance, it demonstrated significant activity against four cancer cell lines with IC₅₀ values ranging from 26 µM to 65 µM, suggesting a selective action that spares healthy tissues .
Case Studies
- Antidiabetic Effects : In a controlled study on diabetic mice, administration of this compound resulted in substantial reductions in blood glucose levels without adverse effects on body weight or general health.
- Cytotoxicity Assessment : In vitro assays revealed that while the compound effectively inhibited cancer cell proliferation, it did not affect normal human embryonic kidney cells (HEK293T) at concentrations above 150 µM, indicating a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
